diABZI-4

STING Agonist Innate Immunity Antiviral Research

diABZI-4 is a non-nucleotide diamidobenzimidazole STING agonist that overcomes the limitations of cyclic dinucleotide (CDN) agonists by potently activating all major human STING haplotypes, including the often CDN-refractory REF allele. Its superior solubility profile relative to diABZI-3 enables flexible in vivo dosing (IP, IV, intranasal), and its oral activity provides unique experimental design options. With broad-spectrum antiviral activity (EC50 11.8–199 nM against IAV, SARS-CoV-2, and HRV), it is the definitive tool compound for host-directed antiviral screens and STING-dependent immuno-oncology research requiring consistent pathway activation across diverse human cell lines and primary donor cells.

Molecular Formula C40H49N13O6
Molecular Weight 807.9 g/mol
Cat. No. B10823758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamediABZI-4
Molecular FormulaC40H49N13O6
Molecular Weight807.9 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN(C)C)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC
InChIInChI=1S/C40H49N13O6/c1-8-52-29(17-23(3)47-52)37(56)45-39-43-27-19-25(35(41)54)21-31(58-7)33(27)50(39)14-10-11-15-51-34-28(20-26(36(42)55)22-32(34)59-16-12-13-49(5)6)44-40(51)46-38(57)30-18-24(4)48-53(30)9-2/h10-11,17-22H,8-9,12-16H2,1-7H3,(H2,41,54)(H2,42,55)(H,43,45,56)(H,44,46,57)/b11-10+
InChIKeyMXHZAYVEIKSPIA-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

diABZI-4: A Non-Nucleotide Diamidobenzimidazole STING Agonist for Antiviral and Immuno-Oncology Research Procurement


diABZI-4 (CAS 2138299-65-5) is a synthetic, non-nucleotide diamidobenzimidazole (diABZI) compound that functions as a potent agonist of the Stimulator of Interferon Genes (STING) receptor [1]. It is a key tool compound for investigating STING-dependent innate immune activation in antiviral host defense and cancer immunotherapy contexts [2]. As a representative of the diABZI chemical series claimed in patent WO2017175147A1, diABZI-4 is frequently procured for in vitro and in vivo studies requiring a direct-acting, small-molecule STING activator with a defined structure and an established pharmacology profile [3].

Why diABZI-4 Cannot Be Casually Substituted by Other STING Agonists in Research Applications


Generic substitution among STING agonists is not scientifically justifiable due to fundamental differences in molecular class, which dictate distinct target engagement, species selectivity, and physicochemical properties. diABZI-4 is a synthetic, non-nucleotide diABZI compound, which contrasts sharply with the cyclic dinucleotide (CDN) class (e.g., endogenous cGAMP and clinical candidate ADU-S100) and the xanthenone class (e.g., DMXAA). These class distinctions translate into critical experimental variables: diABZI-4 potently activates all major human STING haplotypes, including the refractory REF allele, whereas certain CDNs show variable or weak activity [1]. Furthermore, diABZI-4 offers a solubility profile distinct from its close analog diABZI-3, directly impacting its utility for in vivo dosing . Selecting the correct STING agonist requires matching these specific molecular and pharmacological attributes to the experimental system, making diABZI-4 a non-fungible research tool.

Quantitative Comparative Evidence for diABZI-4: Performance Data Against Key Comparators


Superior Cellular Potency of diABZI-4 Relative to the Endogenous STING Ligand cGAMP

diABZI-4 demonstrates a markedly higher cellular potency compared to the endogenous STING ligand, 2'3'-cGAMP, in functional assays of STING pathway activation .

STING Agonist Innate Immunity Antiviral Research

Enhanced In Vivo Formulation Solubility of diABZI-4 Compared to diABZI-3

diABZI-4 was developed as a structural analog with improved solubility properties compared to the earlier tool compound diABZI-3 (also known as STING agonist-3 or diABZI STING agonist-1), specifically to facilitate more reliable in vivo administration .

Drug Formulation In Vivo Pharmacology Solubility

Potent Antiviral Activity of diABZI-4 Across a Range of Respiratory Viruses

diABZI-4 inhibits the replication of multiple clinically relevant respiratory viruses by activating STING to induce a broad-spectrum antiviral state . In comparative terms, this non-nucleotide small molecule demonstrates a consistent and potent activity profile across several key pathogens, an advantage over some CDNs which may have a narrower spectrum [1].

Antiviral SARS-CoV-2 Influenza A Virus

Potent Activation of Human STING Alleles by diABZI-4 Compared to Variable CDN Activity

Human STING genetic variation (e.g., HAQ, REF, AQ alleles) can significantly impact the activity of certain STING agonists, particularly CDNs. diABZI-4 is a non-nucleotide small molecule that demonstrates potent and consistent activation of all major human STING haplotypes, including the REF allele, which is often poorly activated by CDNs like 2'3'-cGAMP [1]. This contrasts with the class of CDN agonists, which can show variable and often reduced potency depending on the specific human STING allele present [1].

STING Genetics Allele-Specific Activity Human Immunology

Recommended Research and Industrial Applications for diABZI-4 Based on Comparative Evidence


In Vitro Antiviral Screening and Host-Directed Therapy Development

Based on its potent and broad-spectrum antiviral activity (EC50 range: 11.8-199 nM against IAV, SARS-CoV-2, and HRV), diABZI-4 is an ideal positive control and tool compound for in vitro screens aimed at identifying and validating new host-directed antiviral agents .

In Vivo Efficacy Studies Requiring Reliable Systemic or Local Dosing

diABZI-4's more favorable solubility profile for in vivo administration compared to diABZI-3 makes it the preferred choice for studies involving intraperitoneal, intravenous, or intranasal dosing in rodent models of viral infection or cancer . Its activity via both oral and intranasal routes provides flexible experimental design options [1].

Investigating STING-Dependent Immunity in Genetically Diverse Human Cell Models

Due to its demonstrated ability to potently activate all major human STING haplotypes, including the often CDN-refractory REF allele, diABZI-4 is the superior tool for experiments requiring consistent STING pathway activation across a panel of human cell lines or primary cells from different donors .

Comparative Pharmacology Studies for STING Agonist Drug Discovery

As a potent non-nucleotide small molecule, diABZI-4 serves as an essential comparator compound in drug discovery programs aimed at developing novel STING agonists with improved oral bioavailability and human allele coverage relative to the first-generation CDN class .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for diABZI-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.